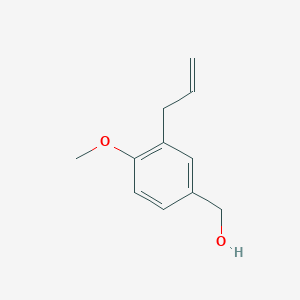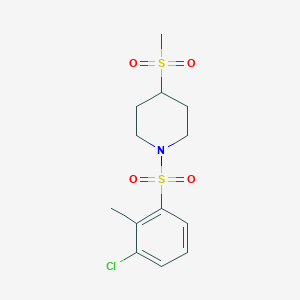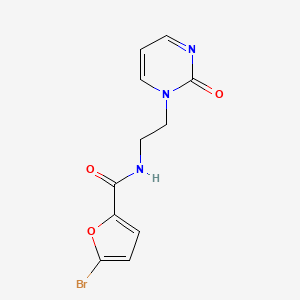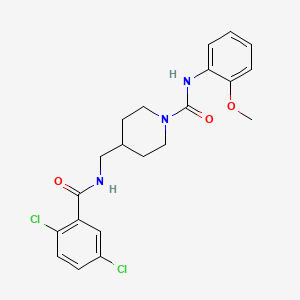![molecular formula C12H11ClN2 B2827393 3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 400077-07-8](/img/structure/B2827393.png)
3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a compound that belongs to the class of pyrazoles, which are compounds containing a pyrazole ring, a five-member aromatic ring with two nitrogen atoms . It is a light yellow to beige-brown crystalline powder .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a topic of interest in recent years. A study by Dehghani Tafti et al. discussed the synthesis of dihydropyrano [2,3- c ]pyrazoles using nano-eggshell/Ti (IV) as a naturally based catalyst . Another study mentioned the synthesis of 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives and their antifungal activity .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 178.62 g/mol . The ChemSpider database provides additional details such as the molar refractivity, polar surface area, and molar volume .
Chemical Reactions Analysis
Pyrazole derivatives have been found to exhibit a wide range of chemical reactions. A review by Mohareb and Kumar et al. discussed the antimicrobial activity of tetrasubstituted pyrazolines synthesized by 1,3-dipolar cycloaddition of aromatic aldehyde phenyl hydrazones and cinnamonitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 100-104 °C . The ChemSpider database provides additional details such as the density, boiling point, vapor pressure, and flash point .
Applications De Recherche Scientifique
Anticancer and Antimicrobial Applications
A study conducted by Katariya, Vennapu, and Shah (2021) explored the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, including compounds structurally similar to 3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole. These compounds exhibited promising anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA) and demonstrated in vitro antibacterial and antifungal activities, suggesting their potential as pharmaceutical agents (Katariya, Vennapu, & Shah, 2021).
Molecular Docking and Antimicrobial Activity
Sivakumar et al. (2020) reported on a novel pyrazole derivative optimized using density functional theory (DFT), which showed significant antimicrobial potential against various bacteria and fungal strains. The molecular docking studies suggested the importance of the Cl atom and carbothioamide group for antimicrobial activity, highlighting the role of such compounds in addressing drug resistance (Sivakumar et al., 2020).
Synthesis and Conformational Analysis
Research by Channar et al. (2019) focused on the synthesis and conformational studies of pyrazole derivatives, including a detailed NBO analysis. Such studies provide essential insights into the structural and electronic properties of chlorophenyl pyrazole compounds, contributing to their application in designing drugs with optimized pharmacological profiles (Channar et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the research of pyrazole derivatives include the development of green chemistry practices. This involves the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, and solvent selection with a focus on water as a renewable and non-toxic medium .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-9-6-4-8(5-7-9)12-10-2-1-3-11(10)14-15-12/h4-7H,1-3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOOAZBXNLWPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}propanoate](/img/structure/B2827312.png)

![benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate](/img/no-structure.png)
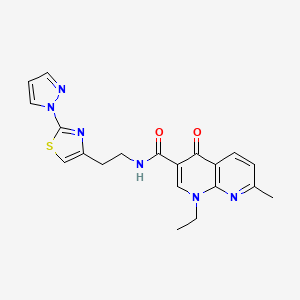


![2-[3-(Hydroxymethyl)phenoxy]acetamide](/img/structure/B2827322.png)
![N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2827323.png)
![N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2827326.png)
![N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2827327.png)
